Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone
Overview
Description
“Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” is a chemical compound with the molecular formula C13H8N2O2 . It is a heterocyclic compound that has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves a series of steps. A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of these structures . The synthesis involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an oxazole ring fused with a pyridine ring, attached to a phenyl methanone group . The molecular weight of the compound is 224.21 .Future Directions
The future directions for research on “Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” and its derivatives could include further exploration of their pharmacological activities, such as their potential as antibacterial agents . Additionally, more research could be done to understand their synthesis and chemical reactions .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-11(9-5-2-1-3-6-9)13-15-12-10(17-13)7-4-8-14-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYLQNMHWWUTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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